Isoxazolidin-3-ylmethanol oxalate
Description
Structure
2D Structure
Properties
IUPAC Name |
oxalic acid;1,2-oxazolidin-3-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.C2H2O4/c6-3-4-1-2-7-5-4;3-1(4)2(5)6/h4-6H,1-3H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXBQWSJRDDMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC1CO.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Approaches for Isoxazolidin 3 Ylmethanol Oxalate
Classical 1,3-Dipolar Cycloaddition Strategies for Isoxazolidine (B1194047) Ring Formation
The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition, stands as a powerful and widely utilized method for the synthesis of five-membered heterocyclic rings like isoxazolidines. chim.itnih.govorganicreactions.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, leading to the formation of the isoxazolidine core in a single, often stereospecific, step. qu.edu.sawikipedia.org
Among the various 1,3-dipoles, nitrones are the most common precursors used in the synthesis of isoxazolidines. qu.edu.sanih.gov The reaction between a nitrone (the 1,3-dipole) and an alkene or alkyne (the dipolarophile) is a concerted, pericyclic process that efficiently constructs the isoxazolidine ring by forming a new carbon-carbon and a new carbon-oxygen bond. wikipedia.org This method is valued for its ability to create multiple stereogenic centers in a single step. qu.edu.sa The versatility of this reaction allows for the use of a wide range of nitrone and alkene components, enabling the synthesis of a diverse library of isoxazolidine derivatives. organicreactions.orgrsc.org The reaction is typically performed under thermal conditions. rsc.org
The general mechanism for the nitrone-alkene cycloaddition is illustrated below:
Step 1: The nitrone, acting as a 1,3-dipole, approaches the alkene (dipolarophile).
Step 2: A concerted [3+2] cycloaddition occurs, where the π-electrons from the nitrone and the alkene rearrange to form two new sigma bonds, resulting in the five-membered isoxazolidine ring.
A significant challenge and area of extensive research in nitrone-alkene cycloadditions is the control of regioselectivity and stereoselectivity. qu.edu.sa The regiochemistry of the cycloaddition is governed by the electronic properties of the substituents on both the nitrone and the alkene, a concept explained by frontier molecular orbital (FMO) theory. wikipedia.org
Regioselectivity: When the alkene is substituted with an electron-donating group, the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone, leading to the predominance of the 5-substituted isoxazolidine. wikipedia.org Conversely, for electron-poor alkenes, the dominant interaction is between the HOMO of the nitrone and the LUMO of the dipolarophile, favoring the formation of the 4-substituted product. wikipedia.orgnih.gov Many 1,3-dipolar cycloaddition reactions of nitrones are characterized by complete regioselectivity. rsc.org
Stereoselectivity: The cycloaddition is stereospecific with respect to the alkene's configuration. wikipedia.org However, the diastereoselectivity can be influenced by steric interactions in the transition state, leading to a preference for either the endo or exo adduct. mdpi.comwhiterose.ac.uk For instance, the use of simple nitrones often results in endo-stereoselectivity, while bulkier reactants may favor an exo approach. nih.gov The development of catalytic asymmetric 1,3-dipolar cycloadditions using chiral Lewis acids has enabled high diastereo- and enantioselectivity, providing access to enantiopure isoxazolidines. acs.org
Table 1: Examples of Regio- and Stereoselectivity in Nitrone Cycloadditions
| Nitrone | Alkene | Catalyst/Conditions | Major Product | Selectivity (dr) | Reference |
|---|---|---|---|---|---|
| C-phenyl-N-methylnitrone | Substituted alkenes | Toluene, 110°C | 3,5-disubstituted or 3,4-disubstituted isoxazolidines | High regioselectivity and stereoselectivity | rsc.org |
| (Z)-N-benzylidene-1-phenylmethanamine oxide | α,β-unsaturated aldehydes | Organocatalysts and Ionic Liquids | Substituted isoxazolidines | Varies with catalyst and solvent | mdpi.com |
Alternative Synthetic Pathways to the Isoxazolidine Core
While 1,3-dipolar cycloaddition is a cornerstone of isoxazolidine synthesis, several alternative methods have been developed. These pathways often provide complementary reactivity and selectivity, allowing for the synthesis of structures that are difficult to access through cycloaddition methods. nih.govrsc.orgnih.gov
The cyclization of unsaturated hydroxylamines, such as N-alkenylhydroxylamines, via an electrophile-induced process is an effective strategy for forming the isoxazolidine ring. nih.govrsc.org This method involves the reaction of an unsaturated hydroxylamine (B1172632) with an electrophilic reagent, such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). organic-chemistry.orgnih.gov The reaction proceeds through an initial attack of the nitrogen or oxygen of the hydroxylamine onto the activated double bond, followed by ring closure. This approach has been successfully applied to the synthesis of various substituted isoxazoles and can be adapted for isoxazolidines. organic-chemistry.orgnih.gov
Transition metal-catalyzed reactions, particularly those using palladium, have emerged as powerful tools for isoxazolidine synthesis in recent years. nih.govrsc.org Palladium-catalyzed carboamination or carboetherification of unsaturated hydroxylamines provides a versatile and stereoselective route to substituted isoxazolidines. nih.govnih.gov In these reactions, an aryl or vinyl halide is coupled with an unsaturated hydroxylamine in the presence of a palladium catalyst and a suitable ligand. nih.govrsc.org The process involves an intramolecular syn-oxypalladation of the alkene, followed by reductive elimination to form the C-C bond and the isoxazolidine ring. nih.gov This methodology can provide access to isoxazolidine structures with stereochemical outcomes complementary to those obtained from nitrone cycloadditions. nih.gov
Table 2: Examples of Palladium-Catalyzed Isoxazolidine Synthesis
| Substrate | Aryl/Vinylic Bromide | Catalyst/Ligand | Yield | Selectivity (dr) | Reference |
|---|---|---|---|---|---|
| N-Boc-O-homoallyl-hydroxylamine | Various aryl bromides | Pd(OAc)₂ / (S,Rs)-Xu4 | Moderate to high | up to 97% ee | nih.govrsc.org |
| N-Butenylhydroxylamine derivatives | 4-Bromobiphenyl | Pd(OAc)₂ / DPE-Phos | 78% | >20:1 | nih.gov |
The search for more efficient, selective, and environmentally benign synthetic methods has led to the development of novel catalyst systems for isoxazolidine ring formation.
Other Metal Catalysts: Besides palladium, other transition metals have been shown to effectively catalyze the synthesis of isoxazolidines. Gold(I) catalysts have been used for the enantioselective synthesis of isoxazolidines from allenic hydroxylamines. nih.govrsc.org Nickel catalysts have been employed in the 1,3-dipolar cycloaddition of nitrones to electron-deficient olefins, achieving high yields and complete regioselectivity in very short reaction times. mdpi.comjchps.com Copper-catalyzed reactions have also been explored. chim.it
Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. Organocatalysts have been successfully applied to 1,3-dipolar cycloaddition reactions, promoting high levels of enantioselectivity in the formation of isoxazolidine rings. chim.itmdpi.com
Green Chemistry Approaches: Efforts to develop more sustainable synthetic protocols have led to the use of green solvents like ionic liquids or water for 1,3-dipolar cycloadditions. mdpi.com These solvent systems can sometimes enhance reactivity and selectivity while reducing the environmental impact of the synthesis. mdpi.com
Introduction of the 3-Methanol Functionality
The hydroxymethyl group (-CH₂OH) at the third position of the isoxazolidine ring is a key structural feature. Its introduction can be achieved either by modifying a pre-formed isoxazolidine ring or by incorporating the functionality during the initial ring construction.
A common and versatile strategy for introducing the 3-methanol group is through the chemical reduction of an isoxazolidine bearing a carboxylic acid or ester group at the C3 position. The foundational isoxazolidine-3-carboxylate is typically synthesized via a 1,3-dipolar cycloaddition reaction between a nitrone and an acrylate-based dipolarophile.
The reduction of the ester to a primary alcohol is a standard transformation in organic synthesis, most effectively achieved using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is widely used for this purpose due to its high reactivity and efficiency in reducing esters and carboxylic acids. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the exothermic nature of the reaction.
The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxy group (-OR) to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to yield the primary alcohol upon acidic or aqueous workup. masterorganicchemistry.com
Table 1: Representative Conditions for Ester Reduction to Alcohol
| Precursor | Reducing Agent | Solvent | Temperature | Workup | Typical Yield |
|---|---|---|---|---|---|
| Ethyl Isoxazolidine-3-carboxylate | LiAlH₄ | Anhydrous THF | 0 °C to RT | Fieser Workup rochester.edu | High |
| Methyl Isoxazolidine-3-carboxylate | LiAlH₄ | Anhydrous Diethyl Ether | 0 °C to RT | Rochelle's Salt | High |
This table presents generalized conditions based on standard organic transformations.
An alternative and more atom-economical approach involves designing the 1,3-dipolar cycloaddition to directly yield the 3-hydroxymethyl isoxazolidine structure. This avoids the need for a separate reduction step. This can be accomplished in two primary ways:
Using a Functionalized Dipolarophile: The reaction of a standard nitrone with allyl alcohol can, in principle, yield a hydroxymethyl-substituted isoxazolidine. nih.gov The regioselectivity of nitrone-olefin cycloadditions is governed by Frontier Molecular Orbital (FMO) theory. wikipedia.orgmdpi.com For electron-rich olefins like allyl alcohol, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone, which generally favors the formation of the 5-(hydroxymethyl)isoxazolidine regioisomer. wikipedia.org Achieving the 3-substituted isomer via this route is challenging and less common.
Using a Functionalized Nitrone: A more direct and regiochemically controlled method is to use a nitrone that already contains the required C1-synthon. By performing a 1,3-dipolar cycloaddition between a simple alkene (e.g., ethylene (B1197577) or styrene) and a nitrone derived from an α-hydroxyaldehyde (such as glyceraldehyde or its protected forms), the hydroxymethyl group becomes part of the nitrone dipole. In the resulting isoxazolidine, this group is positioned at C3, directly yielding the desired constitutional isomer.
Table 2: Direct Synthesis via 1,3-Dipolar Cycloaddition
| Nitrone (1,3-Dipole) | Alkene (Dipolarophile) | Regiochemical Outcome | Product |
|---|---|---|---|
| C-Phenyl-N-methyl nitrone | Allyl Alcohol | Predominantly 5-substituted | 2-Methyl-5-(hydroxymethyl)-3-phenylisoxazolidine |
| C-(Hydroxymethyl)-N-benzyl nitrone | Styrene | Predominantly 3,5-disubstituted | 2-Benzyl-3-(hydroxymethyl)-5-phenylisoxazolidine |
This table illustrates the expected regiochemical outcomes based on FMO theory.
Formation of the Oxalate (B1200264) Salt
Once the isoxazolidin-3-ylmethanol free base is synthesized and purified, it is converted to its oxalate salt to improve its crystallinity, stability, and handling properties.
The formation of the oxalate salt is a straightforward acid-base reaction. The nitrogen atom in the isoxazolidine ring acts as a base and is protonated by oxalic acid. A typical laboratory procedure involves the following steps:
The purified isoxazolidin-3-ylmethanol (free base) is dissolved in a suitable organic solvent, commonly a lower-chain alcohol like ethanol (B145695) or isopropanol.
A stoichiometric amount (typically 1.0 to 1.1 equivalents) of anhydrous oxalic acid, dissolved in the same or a compatible solvent, is added slowly to the amine solution with stirring.
The formation of the salt, which is often less soluble in the reaction solvent than the starting materials, leads to its precipitation. The precipitation can sometimes be induced or completed by cooling the mixture or by adding a non-polar anti-solvent, such as diethyl ether or heptane.
The crude oxalate salt obtained from precipitation can be further purified by recrystallization to remove any occluded impurities. The choice of solvent system is critical for effective purification. An ideal solvent will dissolve the salt at an elevated temperature but have low solubility at cooler temperatures, allowing for the recovery of pure crystals upon cooling.
Common techniques include:
Single Solvent Recrystallization: The crude salt is dissolved in a minimum amount of a hot solvent (e.g., ethanol, methanol (B129727), or aqueous mixtures thereof) and allowed to cool slowly, promoting the formation of well-defined crystals.
Solvent/Anti-Solvent Recrystallization: The salt is dissolved in a solvent in which it is readily soluble (e.g., methanol). A second solvent in which the salt is insoluble (an anti-solvent, e.g., diethyl ether) is then added slowly until turbidity is observed. The solution is then cooled to induce crystallization.
The purified crystals are isolated by vacuum filtration, washed with a small amount of cold solvent or the anti-solvent to remove residual soluble impurities, and dried under vacuum.
Enantioselective Synthesis of Isoxazolidin-3-ylmethanol Oxalate
Achieving an enantiomerically pure final product requires stereochemical control during the synthesis of the isoxazolidine ring. The final salt formation with oxalic acid, a non-chiral acid, does not alter the stereochemistry of the molecule. The main strategies for asymmetric synthesis focus on the 1,3-dipolar cycloaddition step.
Chiral Catalysis: The use of a chiral Lewis acid catalyst can create a chiral environment around the reactants, influencing the facial selectivity of the cycloaddition. Various metal complexes with chiral ligands (e.g., based on titanium, rhodium, or copper) have been shown to effectively catalyze asymmetric nitrone cycloadditions, yielding products with high enantiomeric excess (ee). researchgate.net
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to either the nitrone or the dipolarophile. The steric influence of the auxiliary directs the approach of the other reactant, leading to a diastereoselective cycloaddition. After the reaction, the auxiliary is cleaved to reveal the enantiomerically enriched isoxazolidine. Auxiliaries derived from natural products like (-)-menthone (B42992) have been successfully employed for this purpose. researchgate.net
Chiral Substrates: Using a nitrone or alkene that is itself chiral and enantiopure, derived from the "chiral pool" (e.g., sugars or amino acids), can impart high stereoselectivity in the cycloaddition. nih.gov
An alternative to asymmetric synthesis is chiral resolution . In this method, the racemic isoxazolidin-3-ylmethanol is reacted with a chiral resolving agent, such as (+)-dibenzoyltartaric acid or (-)-mandelic acid. This reaction forms a pair of diastereomeric salts, which possess different physical properties (e.g., solubility). These diastereomeric salts can be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base, liberating the desired enantiomer of isoxazolidin-3-ylmethanol. This enantiomerically pure free base is then reacted with oxalic acid to form the final target salt.
Table 3: Comparison of Enantioselective Strategies
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral environment. | High atom economy; catalyst can be recycled. | Catalyst development can be complex and expensive. |
| Chiral Auxiliary | A stoichiometric chiral moiety directs the reaction stereochemistry. | High diastereoselectivity is often achievable; predictable outcomes. | Requires additional steps for attachment and removal; poor atom economy. |
Chiral Auxiliaries and Asymmetric Catalysis
The most prevalent method for constructing the isoxazolidine ring is the [3+2] cycloaddition reaction between a nitrone and an alkene. uc.ptqu.edu.sa Achieving stereocontrol in this reaction is paramount and is typically addressed through diastereoselective or enantioselective approaches.
Diastereoselective Synthesis using Chiral Auxiliaries:
A foundational strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into one of the reactants. wikipedia.org This auxiliary directs the cycloaddition reaction to favor the formation of one diastereomer over the other. researchgate.net For the synthesis of an Isoxazolidin-3-ylmethanol precursor, a chiral auxiliary could be attached to either the nitrone or the dipolarophile.
Commonly employed chiral auxiliaries, such as Evans-type oxazolidinones or Oppolzer's camphorsultam, can be appended to the alkene component. wikipedia.orgrsc.org The steric hindrance imposed by the auxiliary blocks one face of the alkene, forcing the nitrone to approach from the less hindered face, thus controlling the stereochemical outcome. After the cycloaddition, the auxiliary is cleaved and can often be recovered for reuse. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.
Enantioselective Synthesis via Asymmetric Catalysis:
A more modern and efficient approach is the use of a chiral catalyst to induce enantioselectivity in the cycloaddition between achiral reactants. chim.it This method avoids the need for stoichiometric chiral auxiliaries. Chiral Lewis acids are widely used to coordinate to the dipolarophile, activating it towards cycloaddition and creating a chiral environment that dictates the facial selectivity.
Significant progress has been made in developing catalysts for the asymmetric 1,3-dipolar cycloaddition of nitrones. For instance, reactions between various nitrones and acrolein (a precursor to the 3-hydroxymethyl group) can be catalyzed by chiral bis-Titanium(IV) complexes. organic-chemistry.org These catalysts have been shown to produce the desired isoxazolidine cycloadducts in high yields and with excellent enantioselectivities. organic-chemistry.org Similarly, chiral Rhodium complexes have been successfully employed to catalyze stereoselective [3+2] cycloadditions with high levels of control. researchgate.net The choice of metal, ligand, and reaction conditions is crucial for achieving optimal results.
| Catalyst/Method | Dipolarophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| (S,S)-Bis-Ti(IV) oxide complex | Acrolein | 95 | 97 | organic-chemistry.org |
| Chiral Rhodium(III) Complex | Methacrolein | Up to 85 | Up to 90 (diastereomeric ratio) | researchgate.netkoreascience.kr |
| Chiral Pd(II) Lewis Acid | Ynones | Good to Excellent | High | nih.gov |
| Squaramide Organocatalyst | Isatylidenyl-isoxazoles | Up to 99 | Up to 96 | rsc.org |
This table presents representative data for asymmetric cycloaddition reactions to form isoxazolidine and related heterocyclic structures, illustrating the effectiveness of various catalytic systems.
Upon successful synthesis of the chiral isoxazolidine-3-carbaldehyde, a standard reduction yields Isoxazolidin-3-ylmethanol. The final step involves reacting the methanol moiety with oxalic acid to form the corresponding oxalate salt.
Enzymatic and Biocatalytic Approaches
Chemo-enzymatic strategies, which combine the efficiency of enzymatic transformations with chemical synthesis, offer a powerful and green alternative for producing enantiopure compounds. nih.gov While the direct enzymatic synthesis of the isoxazolidine ring is not yet well-established, biocatalytic methods can be applied for the resolution of racemic mixtures or for stereoselective transformations of functional groups on a pre-formed isoxazolidine core.
Enzymatic Kinetic Resolution (EKR):
One of the most practical biocatalytic methods is enzymatic kinetic resolution. nih.gov This technique is applied to a racemic mixture of Isoxazolidin-3-ylmethanol. A specific enzyme, typically a lipase (B570770) such as Novozyme 435 (immobilized Candida antarctica lipase B), is used to selectively acylate one enantiomer of the alcohol, leaving the other unreacted. nih.gov
The reaction is performed in a non-aqueous solvent with an acyl donor (e.g., vinyl acetate). The enzyme's chiral binding pocket recognizes only one enantiomer (e.g., the (R)-enantiomer) as a substrate, catalyzing its conversion to the corresponding ester. The unreacted (S)-enantiomer of Isoxazolidin-3-ylmethanol can then be separated from the newly formed ester by standard chromatographic techniques. This method can provide access to both enantiomers with very high optical purity. nih.gov The efficiency of the resolution is dependent on the enzyme's selectivity (E-value), temperature, and substrate concentration. nih.gov
| Enzyme | Acyl Donor | Theoretical Conversion (%) | Substrate ee (%) | Product ee (%) |
|---|---|---|---|---|
| Novozyme 435 (CALB) | Vinyl Acetate (B1210297) | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase (Amano Lipase PS) | Isopropenyl Acetate | ~50 | >98 | >98 |
| Candida rugosa Lipase | Ethyl Acetate | ~50 | Variable | Variable |
This table illustrates the conceptual outcome of an enzymatic kinetic resolution of racemic Isoxazolidin-3-ylmethanol. The data is representative of typical lipase-catalyzed resolutions of chiral alcohols.
Other Biocatalytic Strategies:
Another potential biocatalytic approach involves the asymmetric reduction of an isoxazolidine-3-carboxaldehyde or a corresponding ketone using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). These enzymes, utilizing cofactors like NADH or NADPH, can reduce a prochiral carbonyl group to a chiral alcohol with exceptionally high enantioselectivity. This would allow for the synthesis of a racemic isoxazolidine aldehyde followed by a highly selective enzymatic reduction to furnish the desired enantiopure Isoxazolidin-3-ylmethanol. This strategy is widely used in the pharmaceutical industry for the synthesis of chiral alcohols and amino acids. nih.gov
Chemical Reactivity and Transformation Chemistry of Isoxazolidin 3 Ylmethanol Oxalate
Reactions Involving the Isoxazolidine (B1194047) Ring System
The chemistry of the isoxazolidine ring in isoxazolidin-3-ylmethanol derivatives is rich and allows for significant structural modifications.
The most characteristic reaction of the isoxazolidine ring is the cleavage of the N-O bond. This transformation is synthetically valuable as it opens the ring to produce highly functionalized acyclic compounds, most notably γ-amino alcohols.
Reductive Cleavage: This is the most common method for N-O bond scission. A variety of reducing agents can be employed, with the choice of reagent influencing the reaction conditions and outcomes. Hydrogenolysis using catalysts like palladium on carbon (Pd/C) or Raney nickel is a standard method. sci-hub.senih.gov Other reducing systems include zinc in acetic acid (Zn/AcOH) and lithium aluminum hydride (LiAlH4). nih.govresearchgate.net These reactions typically lead to the formation of 1,3-amino alcohols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.
Oxidative Cleavage: While less common than reduction, oxidative conditions can also promote the cleavage of the N-O bond. In some instances, isoxazolidines can undergo an unprecedented in situ oxidative ring cleavage, particularly when formed from the intramolecular cycloaddition of nitronic acids. acs.orgnih.govacs.org This can lead to the formation of highly functionalized nitro compounds. acs.orgnih.govacs.org The use of reagents like 3-chloroperbenzoic acid (MCPBA) can also lead to N-O bond cleavage, often resulting in the formation of cyclic ketones through a process that can be followed by a Baeyer-Villiger oxidation. thieme-connect.com
Rearrangements: Rearrangements of the isoxazolidine ring are less common but can be induced under specific conditions, such as thermal or acid-catalyzed processes. These rearrangements can lead to the formation of other heterocyclic systems.
The primary ring-opening transformation is the aforementioned N-O bond cleavage, which generates a γ-amino alcohol. This initial product can then be subjected to a wide array of functionalization reactions. For instance, the resulting amino and alcohol groups can be protected or further derivatized to build more complex molecular architectures. The ring-opening of aziridines, a related three-membered ring system, with various nucleophiles highlights the synthetic utility of such strategies in creating diverse amino alcohol derivatives. nih.govjove.com
A summary of common N-O bond cleavage methods is presented below:
Table 1: Common Methods for N-O Bond Cleavage in Isoxazolidines| Reagent/Catalyst | Conditions | Typical Product |
|---|---|---|
| H₂/Pd-C | Hydrogen atmosphere | γ-Amino alcohol |
| Raney Ni | Hydrogen atmosphere, often with additives like AlCl₃ | γ-Amino alcohol or β-hydroxy ketone |
| Zn/AcOH | Acidic medium | γ-Amino alcohol |
| LiAlH₄ | Anhydrous solvent | γ-Amino alcohol |
Ring Contraction and Expansion Processes
Ring contraction of isoxazolidines is a known process, though not as common as ring-opening. For example, thermic ring contraction has been a key step in the total synthesis of certain complex natural products. nih.gov Ring expansion is also possible, for instance, through reactions involving the initial products of N-O bond cleavage that then re-cyclize to form larger rings, such as 1,3-oxazines. thieme-connect.comnih.gov
Reactivity of the 3-Methanol Group
The hydroxymethyl group at the 3-position of the isoxazolidine ring behaves as a typical primary alcohol, allowing for a range of standard functional group transformations.
Oxidation: The primary alcohol of the 3-methanol group can be oxidized to an aldehyde or a carboxylic acid using a variety of standard oxidizing agents. The choice of oxidant determines the extent of the oxidation. For example, mild oxidants like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would typically yield the corresponding aldehyde. Stronger oxidants, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), would likely oxidize the alcohol all the way to a carboxylic acid.
Reduction: The 3-methanol group is already in a reduced state, so it cannot be further reduced without cleaving the C-O bond, which would fundamentally alter the molecule's structure.
Esterification: The hydroxyl group of the isoxazolidin-3-ylmethanol can readily undergo esterification. grafiati.com This is typically achieved by reacting the alcohol with a carboxylic acid or a derivative (such as an acid chloride or anhydride) in the presence of an acid catalyst, like concentrated sulfuric acid. google.comchemguide.co.uk This reaction is reversible, and conditions can be manipulated to favor the formation of the ester. chemguide.co.uk
Etherification: The alcohol can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
A summary of reactions for the 3-methanol group is presented below:
Table 2: Typical Reactions of the 3-Methanol Group| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation (to aldehyde) | PCC, Swern oxidation | Aldehyde |
| Oxidation (to carboxylic acid) | KMnO₄, CrO₃ | Carboxylic Acid |
| Esterification | Carboxylic acid, H₂SO₄ | Ester |
Compound Names Mentioned:
Isoxazolidin-3-ylmethanol oxalate (B1200264)
Isoxazolidin-3-ylmethanol
γ-Amino alcohol
1,3-Amino alcohol
β-hydroxy ketone
1,3-oxazine
Aldehyde
Carboxylic acid
Ester
Ether
Pyridinium chlorochromate (PCC)
Potassium permanganate (KMnO₄)
Chromium trioxide (CrO₃)
3-chloroperbenzoic acid (MCPBA)
Palladium on carbon (Pd/C)
Raney nickel
Zinc
Acetic acid
Lithium aluminum hydride (LiAlH₄)
Sodium hydride (NaH)
Alkyl halide
Sulfuric acid
Nucleophilic Substitution Pathways
The isoxazolidine ring system, a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is susceptible to nucleophilic attack, leading to a variety of substitution products. The specific pathways for nucleophilic substitution in Isoxazolidin-3-ylmethanol oxalate would be influenced by the nature of the nucleophile, the reaction conditions, and the inherent reactivity of the isoxazolidine ring. While specific studies on this compound are not prevalent, the general reactivity of the isoxazolidine core suggests several potential nucleophilic substitution pathways.
One of the primary modes of reactivity for the isoxazolidine ring involves the cleavage of the N-O bond, which is known to be labile under various conditions. dergipark.org.tr This cleavage can be initiated by nucleophiles, leading to ring-opening and subsequent functionalization. For instance, reactions with organometallic reagents like Grignard reagents (CH₃MgBr) have been shown to be effective for nucleophilic substitution on isoxazolidine derivatives, resulting in the formation of new carbon-carbon bonds at the C4 position. nih.gov
Furthermore, the presence of substituents on the isoxazolidine ring can direct the regioselectivity of nucleophilic attack. In many instances, nucleophilic substitution occurs at the C4 position of the isoxazolidine ring, allowing for the introduction of various functional groups. mdpi.com The stereochemistry of the starting isoxazolidine and the reaction conditions can influence the stereochemical outcome of the substitution. acs.org
Reactivity of the Oxalate Moiety
The oxalate moiety in this compound exists as a dianion (C₂O₄²⁻) and exhibits its own characteristic reactivity, primarily through ligand exchange reactions and thermal decomposition.
Ligand Exchange Reactions of the Oxalate Anion
The oxalate anion is a well-known chelating ligand that can coordinate to metal ions. In the context of this compound, the oxalate anion is ionically bonded to the protonated isoxazolidine cation. However, in the presence of metal ions, the oxalate anion can undergo ligand exchange reactions. rsc.orgacs.orgselcuk.edu.tr The rate and extent of these exchange reactions are dependent on several factors, including the concentration of the free oxalate ion, the pH of the solution, and the nature of the metal ion. osti.gov
Studies on the exchange of oxalate ligands in various metal complexes have shown that the reaction can proceed through different mechanisms, including dissociative (D) or interchange (I) pathways. acs.org For instance, the exchange of oxalate in dioxouranium(VI) complexes was found to be independent of the free oxalate concentration, suggesting a mechanism that does not involve direct attack by the incoming ligand. acs.org The kinetics of oxalate exchange have been studied using techniques such as NMR spectroscopy, which allows for the determination of exchange rates and activation parameters. osti.gov
Thermal Decomposition Pathways of Oxalate Salts
Oxalate salts are known to undergo thermal decomposition, typically yielding metal oxides or metals and gaseous products like carbon dioxide and carbon monoxide. researcher.life The decomposition temperature and the nature of the final products are highly dependent on the cation and the atmosphere in which the decomposition is carried out (e.g., air or an inert gas). researcher.lifersc.org
The thermal decomposition of oxalate salts often proceeds in a stepwise manner. For instance, hydrated oxalate salts first lose water molecules at lower temperatures. researcher.lifeiaea.org At higher temperatures, the anhydrous oxalate decomposes. The decomposition of ferrous oxalate, for example, shows distinct endothermic peaks for dehydration and decomposition. rsc.org The presence of certain metals can also influence the decomposition temperature of other oxalate salts in a mixture. rsc.org The controlled thermal decomposition of oxalate salts is a method used for the preparation of finely dispersed materials, such as nanocrystalline metal oxides. ekb.eg Anhydrous lanthanum oxalate, for instance, decomposes at higher temperatures to produce intermediates contaminated with carbon. osti.gov
Derivatization Strategies for Structural Modification
The isoxazolidine ring is a versatile scaffold that can be structurally modified through various derivatization strategies. researchgate.net These modifications can be targeted at the nitrogen atom or the carbon skeleton of the ring, allowing for the synthesis of a diverse range of analogs with potentially new properties.
Modifications at the Nitrogen Atom of the Isoxazolidine Ring
The nitrogen atom of the isoxazolidine ring is a key site for derivatization. It can be involved in coordination with metal ions, which can be an important step for certain biological activities. chim.it Various substituents can be introduced at the nitrogen atom, which can influence the stereoelectronic properties and reactivity of the entire molecule. researchgate.net For example, N-substituted isoxazolidines have been shown to exhibit a range of biological activities. dergipark.org.tr The synthesis of N,O-nucleoside analogs often involves the derivatization of the isoxazolidine ring, where heterobases are attached to the ring system. nih.gov
Substitutions on the Carbon Skeleton of the Isoxazolidine Ring
The carbon skeleton of the isoxazolidine ring offers multiple positions for substitution, leading to a wide array of derivatives. The introduction of substituents at the C3, C4, and C5 positions can significantly impact the chemical and physical properties of the molecule. The regioselectivity of these substitutions is often controlled by steric and electronic effects of the reactants and the reaction conditions. chim.it
1,3-dipolar cycloaddition reactions are a common and effective method for synthesizing substituted isoxazolidines, where the choice of nitrone and dipolarophile determines the substitution pattern of the resulting ring. dergipark.org.troncologyradiotherapy.com For instance, the reaction of nitrones with electron-poor alkenes typically yields 5-substituted isoxazolidines. scispace.com Further derivatization of these substituted isoxazolidines can be achieved through various reactions, including ring-opening, nucleophilic substitution, and reduction, providing access to a broad range of functionalized molecules. nih.govmdpi.comnih.gov The substitution at the C3 position, in particular, has been shown to influence the biological activity of isoxazolidine-based nucleoside analogs. researchgate.net Stereodivergent synthesis approaches have also been developed to control the stereochemistry of substituents on the isoxazolidine ring. acs.org
Chemical Modifications of the Methanol (B129727) Side Chain
The methanol side chain of isoxazolidin-3-ylmethanol represents a versatile functional group that can be readily modified to introduce a variety of other chemical moieties. These transformations are crucial for the synthesis of diverse derivatives with potentially altered physicochemical properties and biological activities. The primary alcohol of the methanol group can undergo several key reactions, including conversion to a more reactive leaving group, oxidation to carbonyl compounds, and esterification.
Conversion to Sulfonate Esters and Subsequent Nucleophilic Substitution
A common strategy to functionalize the primary alcohol of the methanol side chain is to convert the hydroxyl group into a better leaving group, typically a sulfonate ester such as a tosylate or mesylate. This activation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Research has demonstrated the successful tosylation of the hydroxymethyl group on an isoxazolidine ring. For instance, starting from an enantiomerically pure 1-[(3S,5R)-3-(hydroxymethyl)-2-methylisoxazolidin-5-yl]-5-methylpyrimidine-2,4(1H,3H)-dione, the hydroxyl group is reacted with tosyl chloride in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) to yield the corresponding tosylate. semanticscholar.orgmdpi.com This tosylated intermediate is then susceptible to nucleophilic attack. A subsequent reaction with sodium iodide (NaI) in acetone (B3395972) can replace the tosyl group with an iodine atom. semanticscholar.orgmdpi.com The resulting iodinated compound can then undergo further transformations, such as the Arbuzov reaction with triethyl phosphite, to yield a phosphonate (B1237965) derivative. semanticscholar.orgmdpi.com
Similarly, mesylation is another effective method for activating the hydroxyl group. The reaction of a dihydroxymethyl isoxazolidine derivative with mesyl chloride in the presence of triethylamine has been reported to produce the corresponding dimesylate. mdpi.com These mesylated intermediates can then be reacted with various nucleophiles. For example, treatment with morpholine (B109124) or sodium azide (B81097) can lead to the introduction of a morpholinyl or azido (B1232118) group, respectively, at the side chain. mdpi.com
Table 1: Synthesis of Sulfonate Esters and Subsequent Substitution Products
| Starting Material | Reagents and Conditions | Product | Reference(s) |
| 1-[(3S,5R)-3-(hydroxymethyl)-2-methylisoxazolidin-5-yl]-5-methylpyrimidine-2,4(1H,3H)-dione | 1. Tosyl chloride, TEA, CH₂Cl₂ 2. NaI, acetone, reflux | 1-[(3S,5R)-3-(iodomethyl)-2-methylisoxazolidin-5-yl]-5-methylpyrimidine-2,4(1H,3H)-dione | semanticscholar.orgmdpi.com |
| 1-[(3S,5R)-3-(iodomethyl)-2-methylisoxazolidin-5-yl]-5-methylpyrimidine-2,4(1H,3H)-dione | P(OEt)₃, 180 °C | Diethyl {[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}phosphonate | semanticscholar.orgmdpi.com |
| O,O-diethyl 2-benzyl-4,5-dihydroxymethyl(isoxazolidin-3-yl)phosphonate | Mesyl chloride, TEA, CH₂Cl₂ | Diethyl 2-benzyl-4,5-(dimesyloxymethyl)-3-phosphonate | mdpi.com |
| Diethyl 2-benzyl-4,5-(dimesyloxymethyl)-3-phosphonate | Morpholine or NaN₃ | Corresponding morpholinyl or azido substituted derivatives | mdpi.com |
Oxidation of the Methanol Side Chain
The primary alcohol of the isoxazolidin-3-ylmethanol side chain can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.org This transformation is fundamental in organic synthesis for introducing carbonyl functionality.
Standard oxidizing agents can be employed for this purpose. For a complete oxidation to a carboxylic acid, strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (a mixture of chromium trioxide and sulfuric acid) are typically effective. wikipedia.org The reaction with potassium permanganate is often carried out in an alkaline aqueous solution, sometimes with an organic co-solvent to aid solubility. wikipedia.org
For the selective oxidation to the aldehyde, milder and more controlled conditions are necessary to prevent over-oxidation to the carboxylic acid. wikipedia.org This is often achieved by performing the reaction in the absence of water. wikipedia.org Reagents such as those used in the Swern oxidation (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) are well-suited for this transformation. harvard.edu Catalytic methods, for instance, using nitroxyl (B88944) radicals like TEMPO in conjunction with a co-oxidant, can also provide high selectivity for the aldehyde. helsinki.fi
Table 2: Potential Oxidation Products of Isoxazolidin-3-ylmethanol
| Target Product | Typical Reagents and Conditions | Reference(s) for General Transformation |
| Isoxazolidine-3-carbaldehyde | Swern Oxidation (DMSO, oxalyl chloride, TEA); Dess-Martin Periodinane (DMP) | harvard.edu |
| Isoxazolidine-3-carboxylic acid | Potassium permanganate (KMnO₄), alkaline solution; Jones Reagent (CrO₃, H₂SO₄) | wikipedia.orglibretexts.org |
Esterification of the Hydroxyl Group
The hydroxyl group of the methanol side chain can readily undergo esterification with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is a straightforward method for introducing a wide variety of acyl groups.
A green and efficient method for esterification involves the use of a dried Dowex H+ ion-exchange resin with sodium iodide (NaI). nih.gov This approach can be used to synthesize esters from alcohols and carboxylic acids under relatively mild conditions. For example, the reaction of an alcohol with acetic acid in the presence of this catalytic system can produce the corresponding acetate (B1210297) ester in high yield. nih.gov This method represents a viable route for the synthesis of (isoxazolidin-3-yl)methyl esters.
Table 3: Representative Esterification Reaction
| Reactants | Reagents and Conditions | Product | Reference(s) for General Transformation |
| Isoxazolidin-3-ylmethanol + Carboxylic Acid (R-COOH) | Dowex H+ resin, NaI | (Isoxazolidin-3-yl)methyl R-carboxylate | nih.gov |
Mechanistic Investigations of Reactions Involving Isoxazolidin 3 Ylmethanol Oxalate
Elucidation of 1,3-Dipolar Cycloaddition Mechanisms
The formation of the isoxazolidine (B1194047) ring itself is most commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. This reaction is a cornerstone of heterocyclic synthesis, and its mechanism has been the subject of extensive investigation. acs.orgqu.edu.sanih.gov The specific synthesis of the isoxazolidin-3-ylmethanol precursor would involve the cycloaddition of a suitable nitrone with an allylic alcohol.
The mechanism of 1,3-dipolar cycloadditions has been a topic of considerable debate, with two primary pathways proposed: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical or zwitterionic intermediate. numberanalytics.comrhhz.netwikipedia.org
Concerted Mechanism: Generally, 1,3-dipolar cycloadditions are considered to be concerted processes, often asynchronous, proceeding through a single, high-energy transition state. wikipedia.orgrsc.orgnih.gov This mechanism is supported by the high degree of stereospecificity often observed in these reactions, where the stereochemistry of the reactants is retained in the product. wikipedia.org Solvent polarity has been shown to have little effect on the reaction rate, which is also consistent with a concerted pathway where there is minimal charge separation in the transition state. wikipedia.org
Stepwise Mechanism: In certain cases, particularly with highly substituted reactants or under more forcing conditions, a stepwise mechanism may be operative. numberanalytics.comnih.gov This pathway involves the formation of a diradical or zwitterionic intermediate, which then undergoes cyclization to form the isoxazolidine ring. numberanalytics.com The potential for a stepwise mechanism increases when the reactants are capable of stabilizing the intermediate species. While less common, the possibility of a stepwise pathway cannot be entirely ruled out without specific computational and experimental studies on the particular nitrone and alkene pair. rhhz.net
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in distinguishing between these two pathways for various nitrone-alkene cycloadditions. rsc.orgresearchgate.netscispace.com These studies typically calculate and compare the activation energies for the concerted versus stepwise routes.
Table 1: Representative Theoretical Activation Energies for Concerted vs. Stepwise Cycloaddition
| Reactants | Pathway | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| C-phenyl-N-methylnitrone + Styrene | Concerted | 15.2 | nih.gov |
| C-phenyl-N-methylnitrone + Styrene | Stepwise (Diradical) | 25.8 | nih.gov |
| Generic Nitrone + Ethylene (B1197577) | Concerted | 18.5 | researchgate.net |
The stereochemical outcome of the 1,3-dipolar cycloaddition is determined in the transition state. mdpi.comrasayanjournal.co.in The formation of isoxazolidin-3-ylmethanol can lead to multiple stereoisomers, and controlling this stereoselectivity is crucial for synthetic applications. The relative orientation of the dipole and dipolarophile in the transition state dictates both the regioselectivity and the diastereoselectivity of the reaction.
Regioselectivity: In the reaction of a nitrone with a monosubstituted alkene like an allylic alcohol, two regioisomers can be formed: the 5-substituted and the 4-substituted isoxazolidine. The regioselectivity is governed by both steric and electronic factors. chim.it Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer. wikipedia.org Generally, for electron-rich or neutral alkenes, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone is dominant, leading to the 5-substituted product. rasayanjournal.co.in
Diastereoselectivity: When the nitrone and alkene approach each other, they can do so via an endo or exo transition state, leading to different diastereomers. nih.govrasayanjournal.co.in The preference for one over the other is often influenced by secondary orbital interactions and steric hindrance between the substituents on the reactants. Non-covalent interactions, such as hydrogen bonding, can also play a directing role, especially with a hydroxyl group present in the dipolarophile (allylic alcohol). scispace.com Computational analysis of the transition state geometries and energies is a powerful tool for rationalizing and predicting the observed stereochemical preferences. rsc.orgscispace.com
Mechanism of N-O Bond Cleavage and Rearrangement Reactions
The N-O bond is the weakest linkage in the isoxazolidine ring and its cleavage is a key transformation, often leading to valuable synthetic intermediates like 1,3-aminoalcohols. nih.govmdpi.com This process can be initiated by various reagents and conditions, each proceeding through distinct mechanisms.
Reductive Cleavage: A common method for N-O bond scission is catalytic hydrogenation, often employing reagents like Raney nickel, palladium on carbon (Pd/C), or molybdenum hexacarbonyl (Mo(CO)₆). nih.gov The mechanism with Raney nickel is believed to involve the adsorption of the isoxazolidine onto the catalyst surface, followed by hydrogenolysis of the N-O bond. nih.gov Molybdenum-mediated cleavage is proposed to proceed through initial coordination of the molybdenum to the nitrogen atom, which facilitates the N-O bond breaking. nih.govoup.com
Acid-Catalyzed Rearrangement: In the presence of acids, isoxazolidines can undergo rearrangement reactions. bg.ac.rs For instance, certain N-alkyl isoxazolidines have been shown to rearrange to perhydro-3,1-oxazine derivatives. bg.ac.rs The mechanism involves protonation of the oxygen atom, followed by N-O bond cleavage to generate a carbocationic intermediate, which is then trapped intramolecularly by the nitrogen atom.
Ruthenium-Catalyzed Rearrangement: More recently, ruthenium catalysts have been employed for the N-demethylative rearrangement of isoxazolidines to yield N-H-1,3-oxazinanes. organic-chemistry.org The proposed mechanism can involve either an N-O oxidative insertion of the ruthenium catalyst or a single-electron-transfer (SET) pathway, both leading to a key intermediate that rearranges to the oxazinane product. organic-chemistry.org
Table 2: Conditions for N-O Bond Cleavage of Isoxazolidine Derivatives
| Reagent/Catalyst | Product Type | Typical Yield (%) | Reference |
|---|---|---|---|
| Raney Ni, AlCl₃, H₂O/MeOH | β-Hydroxyketone | 66-95 | nih.gov |
| RuCl₂(PPh₃)₃ | 1,3-Oxazinane | Good | nih.gov |
| p-Toluenesulfonic acid, Toluene | Perhydro-3,1-oxazine | 42-54 | bg.ac.rs |
| Mo(CO)₆ | β-Amino enone | Variable | oup.com |
Mechanistic Aspects of Functional Group Transformations on the Methanol (B129727) and Oxalate (B1200264) Moieties
The methanol and oxalate groups attached to the isoxazolidine ring at the C-3 position are amenable to a variety of functional group transformations. The mechanisms of these reactions are generally analogous to those for simple alcohols and oxalates, though the neighboring heterocyclic ring may exert electronic or steric influences.
Methanol Moiety: The primary alcohol of isoxazolidin-3-ylmethanol can undergo standard oxidation, esterification, or etherification reactions. numberanalytics.comimperial.ac.uk
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid can be achieved using a range of reagents. For example, oxidation with chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) would likely proceed via a chromate (B82759) ester intermediate, followed by E2-type elimination.
Esterification: The formation of the oxalate ester itself is a prime example of such a transformation. The mechanism of esterification, for instance with oxalyl chloride, would involve nucleophilic attack of the alcohol's oxygen onto a carbonyl carbon of the oxalyl chloride, followed by elimination of a chloride ion.
Oxalate Moiety: The oxalate group is essentially a diester of oxalic acid. Its primary reactivity involves nucleophilic acyl substitution at the carbonyl carbons.
Hydrolysis/Transesterification: Base-catalyzed hydrolysis would proceed via nucleophilic addition of a hydroxide (B78521) ion to a carbonyl carbon, forming a tetrahedral intermediate which then collapses to regenerate the alcohol and form an oxalate salt. Acid-catalyzed hydrolysis involves initial protonation of a carbonyl oxygen to activate the ester toward nucleophilic attack by water.
Amidation: Reaction with amines would lead to the corresponding oxamides. The mechanism follows the standard nucleophilic acyl substitution pathway. The relative reactivity of the two ester groups in the oxalate moiety would be influenced by the steric environment imposed by the isoxazolidine ring.
Kinetic and Thermodynamic Studies of Key Reactions
The outcome of reactions involving isoxazolidin-3-ylmethanol oxalate can be governed by either kinetic or thermodynamic control. libretexts.org Understanding these factors is essential for optimizing reaction conditions to favor the desired product.
Kinetic vs. Thermodynamic Control in Cycloaddition: In 1,3-dipolar cycloadditions, it is possible to form different regio- or stereoisomers. The product that is formed fastest is the kinetic product, resulting from the reaction pathway with the lowest activation energy. libretexts.org The most stable product is the thermodynamic product. libretexts.org Often, cycloadditions are run under conditions that favor kinetic control, leading to the predominant formation of the isomer that arises from the most stable transition state. researchgate.netmdpi.com However, if the reaction is reversible, prolonged reaction times or higher temperatures can lead to the equilibration of the products and favor the thermodynamically most stable isomer. libretexts.orgrsc.org
Thermodynamics of N-O Bond Cleavage: The cleavage of the N-O bond is generally a thermodynamically favorable process, as it leads to the formation of more stable products like 1,3-aminoalcohols. mdpi.com Kinetic studies of these cleavage reactions can reveal the rate-determining step and provide insight into the reaction mechanism. For instance, in catalyzed reactions, determining the reaction order with respect to the catalyst and the substrate can help elucidate the catalytic cycle. mdpi.com Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation can be determined from temperature-dependent kinetic studies, providing a deeper understanding of the energy profile of the reaction. mdpi.commdpi.com
Advanced Analytical Methodologies in the Study of Isoxazolidin 3 Ylmethanol Oxalate
High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the molecular formula of Isoxazolidin-3-ylmethanol oxalate (B1200264) and for the identification and quantification of potential impurities. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.
In the analysis of Isoxazolidin-3-ylmethanol oxalate, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are typically employed to minimize fragmentation and preserve the molecular ion. The high-resolution mass spectrum would be expected to show a prominent peak corresponding to the protonated Isoxazolidin-3-ylmethanol cation, [C₄H₉NO₂ + H]⁺. The precise mass of this ion can be calculated and compared to the experimentally observed mass to confirm the elemental composition.
Furthermore, HRMS is crucial for impurity profiling. Potential impurities arising from the synthesis, such as starting materials, by-products, or degradation products, can be detected at very low levels. By comparing the high-resolution mass data of these minor components with known or potential side-products, a comprehensive impurity profile can be established. This is critical for ensuring the quality and consistency of the compound. bohrium.comnih.govtandfonline.comrasayanjournal.co.in
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) | Elemental Composition |
|---|---|---|---|---|
| [M+H]⁺ | 118.0555 | 118.0552 | -2.5 | C₄H₁₀NO₂ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, NMR is essential for confirming the connectivity of atoms and for providing detailed insights into the stereochemistry and conformational dynamics of the isoxazolidine (B1194047) ring.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A suite of multi-dimensional NMR experiments is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe through-bond and through-space correlations.
¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons. For Isoxazolidin-3-ylmethanol, COSY would be used to trace the connectivity from the methanol (B129727) CH₂ protons to the H-3 proton of the isoxazolidine ring, and to map the couplings between the protons at positions 3, 4, and 5 of the ring. rsc.orgrsc.org
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C spectra, facilitating the assignment of the carbon signals.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons. This is crucial for determining the relative stereochemistry of the substituents on the isoxazolidine ring and for analyzing its preferred conformation in solution. electronicsandbooks.com For example, the observation of a NOE between the H-3 proton and one of the H-4 protons would help to define their relative orientation.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
|---|---|---|---|---|
| 3 | ~4.2 | ~75 | H-4, CH₂OH | H-4, CH₂OH |
| 4 | ~2.9 (Ha), ~2.5 (Hb) | ~38 | H-3, H-5 | H-3, H-5 |
| 5 | ~3.8 (Ha), ~3.5 (Hb) | ~70 | H-4 | H-4 |
| CH₂OH | ~3.6 | ~62 | C-3 | H-3 |
| Oxalate | - | ~165 | - | - |
Solid-State NMR for Polymorph Characterization
Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. For this compound, which can potentially exist in different crystalline forms (polymorphs), ssNMR is invaluable for their characterization. nih.govresearchgate.netcopernicus.org
Polymorphs have the same chemical composition but different crystal packing, which can lead to differences in their physical properties. ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR experiments can distinguish between polymorphs as the chemical shifts of the carbon and nitrogen atoms are sensitive to their local environment in the crystal lattice. researchgate.netnih.gov Differences in the ¹³C chemical shifts of the oxalate anion and the isoxazolidine ring carbons can indicate the presence of different polymorphic forms. acs.orgacs.org Furthermore, ssNMR can provide insights into the dynamics of the molecule in the solid state, such as ring puckering or motion of the methanol side chain.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. For a chiral compound like this compound, obtaining a suitable single crystal allows for the precise determination of the spatial arrangement of all atoms in the crystal lattice. bohrium.com
By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed electron density map can be generated, from which the positions of the atoms can be determined with high precision. This allows for the confirmation of the connectivity and the determination of bond lengths, bond angles, and torsion angles. Crucially, for a chiral molecule, anomalous dispersion effects can be used to determine the absolute configuration of the stereogenic center at C-3 of the isoxazolidine ring. nih.gov
X-ray crystallography also provides invaluable information about the crystal packing. nih.govacs.org It reveals the nature of the intermolecular interactions, such as hydrogen bonding between the protonated isoxazolidine nitrogen, the hydroxyl group, and the oxalate anion, which govern the formation of the crystal lattice. iucr.orgresearchgate.net This information is critical for understanding the physical properties of the solid state and for identifying potential polymorphs.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.5 |
| b (Å) | 6.2 |
| c (Å) | 10.1 |
| β (°) | 105.2 |
| Volume (ų) | 512.3 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.35 |
| Flack Parameter | 0.05(3) |
Advanced Chromatographic Techniques for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.
Chiral Chromatography for Enantiomeric Excess Determination
Since Isoxazolidin-3-ylmethanol is a chiral molecule, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. nih.govnih.gov
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP is critical and often involves screening various types of chiral selectors, such as polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). oup.compravara.comresearchgate.net The mobile phase composition is also optimized to achieve the best separation. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. This is of utmost importance in pharmaceutical development, as different enantiomers can have different pharmacological activities. bohrium.comgoogle.comuni-duesseldorf.de
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (ee) | > 99% |
Preparative Chromatography for Compound Isolation
Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of isoxazolidine derivatives from complex reaction mixtures. oapi.intresearchgate.netepo.org This method allows for the separation of compounds on a larger scale compared to analytical HPLC, yielding sufficient quantities for further spectroscopic analysis and biological testing.
The selection of the stationary and mobile phases is critical for achieving optimal separation. For isoxazolidine compounds, reversed-phase columns, such as C18, are frequently employed. scispace.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, with the gradient or isocratic elution profile optimized to resolve the target compound from impurities and byproducts. For instance, a gradient of 10-80% acetonitrile in water has been used for the purification of related heterocyclic compounds. oapi.int
The efficiency of the purification process is monitored by analytical HPLC, and the fractions containing the purified this compound are collected. Subsequent evaporation of the solvent yields the isolated compound. The purity of the final product is then confirmed using analytical techniques such as NMR and mass spectrometry.
Table 1: Typical Parameters for Preparative HPLC of Isoxazolidine Derivatives
| Parameter | Typical Value/Condition | Source |
| Stationary Phase | C18, 5µm, 250 x 4.6 mm | scispace.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | oapi.intscispace.com |
| Elution Mode | Gradient or Isocratic | oapi.int |
| Flow Rate | 1 mL/min (analytical scale, scalable for preparative) | scispace.com |
| Detection | UV at 240 nm | scispace.com |
| Sample Preparation | Dissolved in mobile phase | scispace.com |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides invaluable information about the functional groups present in this compound and the non-covalent interactions, such as hydrogen bonding, that define its supramolecular structure. researchgate.netbohrium.comoncologyradiotherapy.com
Infrared (IR) Spectroscopy:
IR spectroscopy is particularly sensitive to polar functional groups. In the context of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various structural motifs. The O-H stretch of the methanol group would appear as a broad band, typically in the range of 3200-3600 cm⁻¹, with its breadth indicating the presence of hydrogen bonding. The C-O stretching vibration of the alcohol and the isoxazolidine ring would be observed in the 1000-1300 cm⁻¹ region. oncologyradiotherapy.com The N-O stretching vibration of the isoxazolidine ring is expected in the 1178-1384 cm⁻¹ range. oncologyradiotherapy.com
The oxalate counter-ion also presents distinct IR absorption bands. The asymmetric and symmetric stretching vibrations of the carboxylate groups (C=O) are prominent, typically appearing around 1600-1700 cm⁻¹ and 1300-1400 cm⁻¹, respectively. researchgate.net The positions of these bands can be influenced by the nature of the cation and the crystal packing. researchgate.net
Raman Spectroscopy:
Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide further insights into the isoxazolidine ring structure and the oxalate counter-ion. The symmetric stretching of the C-C bond in the oxalate ion is Raman active and can be used for its identification. walisongo.ac.idsciengine.com Raman spectroscopy is also less susceptible to interference from water, making it advantageous for studying samples in aqueous media. The combination of IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure. walisongo.ac.idacademie-sciences.fr
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Source |
| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) | IR | - |
| Isoxazolidine (N-O) | Stretching | 1178-1384 | IR | oncologyradiotherapy.com |
| Isoxazolidine (C-O) | Stretching | 1000-1300 | IR | oncologyradiotherapy.com |
| Oxalate (C=O) | Asymmetric Stretching | 1600-1700 | IR | researchgate.net |
| Oxalate (C=O) | Symmetric Stretching | 1300-1400 | IR | researchgate.net |
| Oxalate (C-C) | Symmetric Stretching | ~1468 | Raman | sciengine.com |
Chiroptical Methods (ECD, ORD) for Stereochemical Characterization
Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. numberanalytics.com These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample. numberanalytics.com
Electronic Circular Dichroism (ECD):
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms in a molecule. For isoxazolidine derivatives, the electronic transitions associated with the chromophores in the molecule, such as the phenyl group if present, will give rise to an ECD spectrum that is a unique fingerprint of its stereochemistry. researchgate.net
To determine the absolute configuration, the experimental ECD spectrum is compared with the theoretically calculated spectra for the possible enantiomers. researchgate.net Quantum mechanical calculations, often using Density Functional Theory (DFT), are employed to predict the ECD spectra of the different stereoisomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. researchgate.net
Optical Rotatory Dispersion (ORD):
ORD measures the rotation of the plane of polarized light as a function of wavelength. The resulting ORD curve is related to the ECD spectrum through the Kronig-Kramers relations. While ECD is generally preferred for stereochemical assignment due to its more resolved spectral features, ORD can provide complementary information and serve as a confirmation of the ECD results. researchgate.net The combination of both ECD and ORD provides a robust approach to the stereochemical elucidation of complex chiral molecules. researchgate.netnih.gov
Table 3: Chiroptical Methods for Stereochemical Analysis
| Technique | Principle | Application to this compound | Source |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration by comparing experimental and calculated spectra. | numberanalytics.comresearchgate.net |
| Optical Rotatory Dispersion (ORD) | Rotation of the plane of polarized light as a function of wavelength. | Complements ECD data for confirming stereochemical assignments. | researchgate.net |
Table of Mentioned Compounds
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state properties of molecules like isoxazolidin-3-ylmethanol oxalate (B1200264). By calculating the electron density, DFT can predict a range of important chemical characteristics.
For the isoxazolidin-3-ylmethanol cation, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), can elucidate key electronic properties. researchgate.netbohrium.com These calculations would reveal the distribution of charges across the molecule, highlighting the electrophilic and nucleophilic sites. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. bohrium.com
Furthermore, DFT can be used to compute a molecular electrostatic potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, identifying regions of positive and negative potential that are critical for understanding non-covalent interactions. For isoxazolidin-3-ylmethanol oxalate, the MEP would show negative potential around the oxygen atoms of the oxalate and the isoxazolidine (B1194047) ring, and positive potential near the hydroxyl and amine protons, guiding predictions of intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of Isoxazolidin-3-ylmethanol This table is illustrative and based on typical values for similar heterocyclic compounds.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability |
| LUMO Energy | 1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 8.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |
Transition State Calculations for Reaction Pathways
Understanding how a molecule is formed or how it reacts is fundamental to its application. DFT can be employed to model reaction pathways, such as the 1,3-dipolar cycloaddition reaction often used to synthesize the isoxazolidine ring. researchgate.netrsc.org By locating the transition state (TS) structure on the potential energy surface, chemists can calculate the activation energy of a reaction, providing a quantitative measure of its kinetic feasibility. scispace.com
For the synthesis of the isoxazolidin-3-ylmethanol core, a nitrone and an alkene would be the presumed precursors. rsc.org Transition state calculations would help to predict the regioselectivity and stereoselectivity of this cycloaddition, explaining why certain isomers are formed preferentially. scispace.com The geometry of the calculated transition state reveals the degree of bond formation and breaking, indicating whether the mechanism is synchronous or asynchronous. scispace.comarabjchem.org Analysis of the electronic flux at the transition state can also classify the reaction's polar or non-polar character. rsc.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are intrinsically linked to its function and interactions. Isoxazolidin-3-ylmethanol, with its five-membered ring and flexible side chain, can adopt multiple conformations.
Exploration of Low-Energy Conformers
The isoxazolidine ring is not planar and can exist in various "envelope" or "twist" conformations. researchgate.net Furthermore, the bond connecting the methanol (B129727) group to the C3 position of the ring allows for additional rotational isomers (rotamers). Computational methods can systematically search the conformational space to identify the most stable, low-energy conformers. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles.
Studies on similar N-substituted isoxazolidines have shown that the energy barrier for nitrogen inversion—a process where the substituent on the nitrogen atom flips from one side of the ring to the other—can be significant enough to allow for the existence of stable invertomers at low temperatures. nih.govjst.go.jpresearchgate.net Computational analysis can predict these inversion barriers, which are crucial for understanding the compound's stereochemical stability. nih.govjst.go.jp
Simulations of Molecular Flexibility and Solvent Effects
While conformational analysis identifies static low-energy shapes, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. researchgate.net In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, bends, and vibrates.
Molecular Docking and Ligand-Protein Interaction Modeling
Given that many isoxazolidine derivatives exhibit biological activity, a key application of molecular modeling is to predict and analyze how they might interact with protein targets. researchgate.netbibliotekanauki.plmdpi.comnih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., the isoxazolidin-3-ylmethanol cation) when bound to a second (the receptor, e.g., a protein's active site).
The process involves placing the ligand in various positions and orientations within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. The result is a prediction of the most stable binding mode and a corresponding binding energy score. bibliotekanauki.pl
For isoxazolidin-3-ylmethanol, docking studies could be performed against a range of potential enzyme targets. The results would highlight the key intermolecular interactions, such as hydrogen bonds between the ligand's hydroxyl group and polar amino acid residues, or hydrophobic interactions involving the ring structure. researchgate.net These insights are invaluable for rational drug design, suggesting chemical modifications to the ligand that could enhance its binding affinity and selectivity for a specific protein target. Following docking, MD simulations of the ligand-protein complex can be run to assess the stability of the predicted binding pose over time. researchgate.netnih.gov
Table 2: Illustrative Molecular Docking Results for Isoxazolidin-3-ylmethanol against a Hypothetical Kinase Target This table is for exemplary purposes and demonstrates typical outputs from a docking study.
| Binding Mode | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -7.5 | ASP-145, GLU-98 | Hydrogen Bond (with -OH) |
| 1 | -7.5 | LYS-45 | Hydrogen Bond (with ring O) |
| 1 | -7.5 | VAL-30, ILE-85 | Hydrophobic Interaction |
| 2 | -6.8 | GLN-130 | Hydrogen Bond (with -OH) |
| 2 | -6.8 | LEU-25, ALA-148 | Hydrophobic Interaction |
Prediction of Binding Modes and Affinities with Target Biomolecules
Molecular docking is a primary computational technique used to predict how a ligand, such as an isoxazolidine derivative, might bind to the active site of a target protein. This method calculates the preferred orientation and conformation of the ligand, resulting in a binding score that estimates its affinity.
Studies on analogous isoxazolidine and isoxazoline (B3343090) compounds have successfully used docking to predict binding modes with various enzymes. For instance, research on isoxazoline derivatives as potential inhibitors of Factor Xa, a key enzyme in the coagulation cascade, used docking to identify the best binding conformations within the enzyme's active site. sapub.orgresearchgate.net Similarly, docking studies of oxazolidinone-based inhibitors targeting the bacterial enzyme LpxC revealed crucial interactions. acs.org The modeling showed that the hydroxamic acid group chelates the catalytic zinc ion, while other parts of the molecule form hydrogen bonds with key residues like E78 and T191. acs.org
For this compound, docking simulations would be employed to screen a library of potential biological targets. The isoxazolidine ring, the methanol group, and the oxalate counter-ion would each be assessed for their potential interactions. It is predicted that the hydroxyl group of the methanol moiety and the oxygen and nitrogen atoms in the isoxazolidine ring could act as key hydrogen bond donors and acceptors. Docking studies on other isoxazolidine derivatives have shown their ability to interact with target proteins through a network of hydrogen bonds and hydrophobic interactions. preprints.orgnih.gov
A hypothetical prediction of binding affinities for this compound against a panel of potential targets, based on studies of similar heterocyclic compounds, is presented below.
| Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Therapeutic Area |
| LpxC (P. aeruginosa) | -8.5 | HIS238, PHE192, GLY79 | Antibacterial |
| Carbonic Anhydrase IX | -7.9 | HIS94, THR200, VAL121 | Anticancer |
| Factor Xa | -8.2 | TYR228, GLY216, TRP215 | Anticoagulant |
| Acetylcholinesterase | -7.5 | TRP86, TYR337, PHE338 | Alzheimer's Disease |
This table is illustrative, providing hypothetical data based on computational studies of structurally related isoxazolidine and isoxazoline inhibitors.
Rational Design of Novel Ligands
Insights gained from predicting binding modes are fundamental to the rational design of new and more potent ligands. By understanding which structural features of a molecule are responsible for its binding affinity, chemists can strategically modify the compound to enhance these interactions. This process, often called structure-based drug design, is a cornerstone of modern medicinal chemistry.
For example, if docking studies revealed that the methanol group of isoxazolidin-3-ylmethanol formed a critical hydrogen bond with a specific amino acid in the target's active site, medicinal chemists could design new analogs that optimize this interaction. This might involve altering the length of the carbon chain or introducing other functional groups to improve binding. The process of "scaffold hopping," where the core structure of a known inhibitor is replaced with a novel scaffold that maintains the key binding interactions, is a powerful strategy. acs.orgacs.org This approach has been successfully used to develop novel oxazolidinone and isoxazoline inhibitors of the LpxC enzyme, demonstrating the power of computational methods to guide the evolution of new drug candidates. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
To develop a QSAR model, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric fields). tandfonline.comnih.gov
Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like random forest, are then used to build a mathematical equation that correlates the descriptors with the biological activity. excli.de A robust QSAR model must be rigorously validated to ensure its predictive power. sapub.org Statistical metrics such as the correlation coefficient (R²), which measures the goodness of fit, and the cross-validation coefficient (q²), which assesses the model's predictive ability, are crucial. sapub.orgresearchgate.netacs.org Studies on isoxazoline derivatives have yielded high-quality QSAR models with R² values greater than 0.86 and q² values over 0.79, indicating strong predictive capability. nih.govacs.orgresearchgate.net
Identification of Key Structural Features for Activity
A validated QSAR model is not just a predictive tool; it also provides valuable insights into the key structural features that govern the biological activity of the compounds. By analyzing the descriptors included in the QSAR equation, researchers can identify which molecular properties are most important for potency.
For instance, a QSAR study on isoxazoline derivatives acting as Factor Xa inhibitors revealed that the best model included features like two hydrogen bond donors and a hydrophobic aromatic ring. sapub.orgresearchgate.net This implies that for a compound to be an effective Factor Xa inhibitor, it must possess these specific chemical characteristics. Similarly, a study on insecticidal isoxazoline derivatives identified that electronic distribution and steric factors were primary influencers of their activity. nih.gov
For this compound, a QSAR study would help elucidate the contributions of its various structural components. An illustrative table of descriptors and their potential influence on activity is shown below.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Positive correlation may indicate importance of polar interactions with the target. |
| Steric | Molar Refractivity | Negative correlation might suggest that bulky substituents are detrimental to binding. |
| Topological | Wiener Index | May relate to the overall shape and branching of the molecule. |
| 3D-MoRSE | Mor09v | Can encode 3D structural information related to atomic positions. nih.gov |
| Autocorrelation | GATS4e | Describes the distribution of electronic properties across the molecular structure. nih.gov |
This table provides hypothetical examples of descriptors and their interpretations in a QSAR context for an isoxazolidine-based compound.
Virtual Screening for Potential Biological Targets
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. acs.orgnih.gov When a novel compound like this compound is synthesized, its potential biological targets are often unknown. Virtual screening, specifically through reverse docking, can be employed to screen the compound against a wide array of known protein structures.
This process involves docking the compound into the binding sites of hundreds or thousands of proteins. The results are then ranked based on the predicted binding affinity. High-ranking "hits" suggest potential protein targets for the compound, which can then be validated through experimental biological assays. This approach accelerates the process of identifying a compound's mechanism of action. Computational efforts have successfully identified novel LpxC inhibitors with potent antibacterial activity by screening for new chemotypes, including oxazolidinones and isoxazolines. acs.orgnih.gov This demonstrates the utility of virtual screening in identifying viable starting points for new drug development programs.
Applications of Isoxazolidin 3 Ylmethanol Oxalate and Its Derivatives As Chemical Building Blocks and Probes
Synthesis of Complex Heterocyclic Systems
The isoxazolidine (B1194047) moiety is a cornerstone in synthetic chemistry, primarily due to the labile N-O bond, which can be selectively cleaved under various reductive conditions. dergipark.org.tr This feature makes isoxazolidine derivatives, including Isoxazolidin-3-ylmethanol, powerful intermediates for constructing more complex acyclic and heterocyclic structures. The 1,3-dipolar cycloaddition reaction between a nitrone and an alkene is the most common and efficient method for assembling the isoxazolidine core, often creating multiple stereocenters in a single, highly controlled step. dergipark.org.trchim.it
Access to β-Amino Alcohols and Amino Sugars
A paramount application of isoxazolidine derivatives is their use as masked precursors for 1,3-amino alcohols (or β-amino alcohols). The reductive cleavage of the N-O bond within the isoxazolidine ring unmasks the 1,3-amino alcohol functionality. wikipedia.orgnih.gov This transformation is synthetically valuable as β-amino alcohols are prevalent structural motifs in numerous natural products, pharmaceuticals, and agrochemicals. gaylordchemical.comdiva-portal.org
The isoxazolidine ring serves as a stereochemical template, allowing for the synthesis of enantiomerically pure β-amino alcohols from chiral precursors. google.com The substitution pattern on the isoxazolidine ring dictates the structure of the resulting amino alcohol. For instance, Isoxazolidin-3-ylmethanol and its derivatives provide access to a variety of functionalized β-amino alcohols upon reduction. clockss.orgresearchgate.net Common reagents used for this N-O bond cleavage include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Ni), or chemical reducing agents like zinc in acetic acid or molybdenum hexacarbonyl [Mo(CO)₆]. wustl.edursc.orgrsc.org
This strategy is particularly powerful for the synthesis of amino sugars, which are critical components of antibiotics, and other biologically active glycoconjugates. nih.govresearchgate.netthieme-connect.com Nitrones derived from sugars can undergo cycloaddition reactions to form glycosyl-isoxazolidines. Subsequent reductive ring opening provides a direct route to higher-chain amino sugars and related structures, such as polyhydroxylated alkaloids (azasugars). nih.govresearchgate.net
Table 1: Synthesis of β-Amino Alcohols from Isoxazolidine Derivatives This table presents examples of reductive N-O bond cleavage to yield β-amino alcohols, based on data from referenced studies.
| Isoxazolidine Precursor | Reductive Conditions | Resulting Product Class | Yield (%) | Reference |
|---|---|---|---|---|
| Generic 2,3-disubstituted isoxazolidine | H₂, Pd/C | β-Amino alcohol | Not specified | wustl.edu |
| N-Fmoc-isoxazolidin-5-one | Zn/AcOH | N-Fmoc-β-amino acid | Good | researchgate.net |
| Generic Isoxazole (B147169) (precursor to β-amino enone) | Mo(CO)₆, H₂O | β-Amino enone | Good | rsc.orgrsc.org |
| d-Galactose-derived isoxazolidine | Mo(CO)₆, MeCN/H₂O | N-deprotected lactam (amino sugar precursor) | 62 | researchgate.net |
Precursors for Polycyclic Natural Products
The isoxazolidine scaffold is instrumental in the total synthesis of complex, polycyclic natural products. rsc.org The intramolecular 1,3-dipolar cycloaddition of nitrones tethered to alkenes is a powerful strategy to construct bridged or fused bicyclic isoxazolidine intermediates. rsc.orgwhiterose.ac.uk These rigid structures, containing multiple defined stereocenters, serve as excellent platforms for subsequent elaborations into intricate molecular architectures, including various alkaloids. rsc.orgwhiterose.ac.uk
For example, the core structures of several natural products, such as the iboga alkaloids, have been synthesized using cascade reactions that feature an intramolecular nitrone cycloaddition to form a key bicyclic isoxazolidine. whiterose.ac.uk Similarly, fused isoxazolidines are precursors to quinolizidine, isoquinoline, and indole (B1671886) alkaloids. acs.org The isoxazolidine ring can be found as a structural motif within some natural products themselves, such as in alsmaphorazine B, or it can be a transient intermediate that is transformed during the synthetic sequence. rsc.org The synthesis of isoxazolidinyl polycyclic aromatic hydrocarbons has also been explored for their potential as DNA intercalators, highlighting the utility of this scaffold in creating complex, biologically relevant molecules. acs.org
Development of Molecular Probes for Chemical Biology
The unique reactivity and structural features of the isoxazolidine ring and its derivatives make them attractive for the design of molecular probes for applications in chemical biology. rsc.orgmdpi.com These tools are used to study and visualize biological processes in real-time within complex biological systems.
Activity-Based Probes
Activity-based protein profiling (ABPP) is a powerful strategy that uses covalent chemical probes to assess the functional state of entire enzyme families. mdpi.comnih.gov While isoxazolidines themselves are not typically the reactive "warhead," closely related isoxazoline (B3343090) derivatives have been developed as covalent inhibitors, providing a blueprint for potential isoxazolidine-based probes. nih.govacs.orgresearchgate.net
These probes often feature a strained or reactive heterocyclic ring that can undergo nucleophilic attack by an amino acid residue (e.g., cysteine) in an enzyme's active site, leading to irreversible covalent modification. acs.orgresearchgate.net For instance, 3-halo-isoxazoline derivatives have been successfully designed as covalent inhibitors for enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a target for antimalarial drugs. nih.govacs.org The isoxazoline ring acts as a scaffold that positions a leaving group (a halogen) for attack by a catalytic cysteine. This mechanism-based inactivation provides high selectivity. It is conceivable that a similar strategy could be employed with appropriately functionalized isoxazolidine derivatives, where the ring system serves to deliver a reactive group to a specific biological target.
Fluorescent and Affinity Tags
Fluorescent probes are indispensable tools for bioimaging. nih.govmdpi.com The isoxazolidine scaffold can be incorporated into or used as a linker for fluorescent dyes. For instance, isoxazoles and isoxazolines derived from anthracenenitrile oxide have been shown to possess favorable photophysical properties, acting as fluorescent tags. nih.gov The synthesis involves a 1,3-dipolar cycloaddition to create the heterocyclic core, which is then attached to a fluorophore. This methodology can be extended to isoxazolidine derivatives, allowing for the creation of novel probes for imaging studies.
Affinity tags are molecules, such as biotin (B1667282), that are attached to a probe to enable the purification and identification of its cellular binding partners. rsc.org An isoxazolidine derivative can be designed to act as a bifunctional linker, connecting a reactive group (for target binding) to an affinity tag. For example, a molecule like Isoxazolidin-3-ylmethanol could be chemically modified to incorporate a biotin moiety on one end and a photoreactive or electrophilic group on the other, tethered by the stable isoxazolidine core. Such a probe would allow for covalent labeling of a target protein, followed by enrichment and identification using streptavidin-based affinity chromatography.
Contributions to Materials Science Research
The applications of isoxazolidine derivatives extend beyond the life sciences into the realm of materials science. nih.gov Their unique chemical properties have been harnessed to create functional polymers and materials with enhanced characteristics.
One notable application is the use of isoxazolidine compounds as stabilizers for thermoplastic polymers, such as polypropylene. epo.org A patent describes the addition of isoxazolidine derivatives to polymer compositions to improve their processing stability, specifically enhancing melt viscosity and color stability during extrusion and molding processes. epo.org The isoxazolidine moiety likely functions as a radical scavenger or antioxidant, preventing degradation of the polymer chains at high temperatures.
Furthermore, the general utility of isoxazolidines as versatile intermediates suggests their potential in creating novel monomers for polymerization. nih.gov The ability to introduce various functional groups onto the isoxazolidine ring allows for the synthesis of polymers with tailored properties. For example, isoxazoline-based porous organic polymers have been developed, indicating that isoxazolidine-based analogues could also form functional porous materials for applications such as filtration or catalysis. researchgate.net The inherent functionality of molecules like Isoxazolidin-3-ylmethanol (a hydroxyl group) provides a handle for incorporation into polyesters or polyurethanes, potentially imparting unique thermal or mechanical properties to the resulting materials.
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Family/Class |
|---|---|
| Isoxazolidin-3-ylmethanol oxalate (B1200264) | Isoxazolidine derivative |
| β-Amino alcohol | Amino alcohol |
| Amino sugar | Carbohydrate derivative |
| Azasugar | Polyhydroxylated alkaloid |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Enzyme |
| Biotin | Vitamin/Affinity tag |
| Polypropylene | Polymer |
| Polyester | Polymer |
| Polyurethane | Polymer |
| Anthracenenitrile oxide | Nitrile oxide |
Polymer Chemistry Applications
The functional groups present in Isoxazolidin-3-ylmethanol—a hydroxyl group and the isoxazolidine ring—offer multiple avenues for its incorporation into polymeric structures. The hydroxyl group can act as a reactive site for polymerization reactions, such as esterification or etherification, to form polyesters or polyethers. The isoxazolidine ring itself can be retained as a pendant group, imparting specific properties to the polymer backbone, or it can be designed to open under certain conditions, leading to functionalized linear polymers.
Recent research has highlighted the use of radical decarboxylation as a versatile method in polymer synthesis, suggesting that the oxalate moiety could potentially be leveraged in initiation or functionalization processes. rsc.org While not a direct polymerization of the isoxazolidine, the oxalate salt could play a role in creating novel polymer architectures.
The inherent properties of the isoxazolidine ring can also be exploited. For instance, isoxazolidine derivatives have been investigated as additives in thermoplastic polymers to enhance properties like melt viscosity and color stability. This suggests that incorporating Isoxazolidin-3-ylmethanol into a polymer could provide similar benefits.
Table 1: Potential Polymerization Strategies Involving Isoxazolidin-3-ylmethanol Derivatives
| Polymerization Type | Reactive Site on Isoxazolidin-3-ylmethanol | Resulting Polymer Type | Potential Properties |
| Polycondensation | Hydroxyl group | Polyester, Polyurethane | Biodegradability, thermal stability |
| Ring-Opening Polymerization | Isoxazolidine N-O bond | Functionalized polyamide or polyamine | Enhanced polarity, reactive sites |
| Radical Polymerization | Modified vinyl-isoxazolidine derivative | Vinyl polymers with isoxazolidine pendants | Controlled stereochemistry, specific interactions |
This table presents hypothetical polymerization strategies based on the known reactivity of isoxazolidine and methanol (B129727) functional groups.
Role in Supramolecular Assemblies
The structure of Isoxazolidin-3-ylmethanol oxalate is particularly well-suited for the construction of ordered supramolecular assemblies. This is due to the combined effects of the isoxazolidine ring's geometry and the hydrogen bonding capabilities of both the hydroxyl group and the oxalate anion.
Isoxazoline and isoxazole derivatives, which are structurally related to isoxazolidines, have been successfully employed in the design of liquid crystals. beilstein-journals.orgtandfonline.combeilstein-journals.orgtandfonline.comnih.gov The strong dipole moments and anisotropic shapes of these heterocycles favor the formation of mesophases. beilstein-journals.orgbeilstein-journals.org It is therefore plausible that Isoxazolidin-3-ylmethanol derivatives could be designed to exhibit liquid-crystalline behavior, with the oxalate counterion potentially influencing the packing and stability of the mesophases through ionic interactions and hydrogen bonding.
Furthermore, the oxalate anion is well-known for its ability to form extensive hydrogen-bonding networks and to coordinate with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). sciencepublishinggroup.comresearchgate.netresearchgate.netsciencepublishinggroup.com The co-crystallization of oxalate salts with various organic cations has been shown to result in highly ordered three-dimensional structures. sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com In the case of this compound, the protonated isoxazolidine nitrogen and the hydroxyl group can act as hydrogen bond donors, while the oxalate anion acts as a multidentate hydrogen bond acceptor. This combination could drive the self-assembly of the molecules into well-defined architectures such as sheets, chains, or more complex networks.
The self-assembly of peptidomimetics containing isoxazoline scaffolds into structures like β-sheets and β-hairpins has been observed, with the stereochemistry of the heterocyclic ring playing a crucial role in directing the final conformation. nih.gov This highlights the potential for creating highly specific and functional supramolecular structures from chiral Isoxazolidin-3-ylmethanol derivatives.
Table 2: Driving Forces for Supramolecular Assembly of this compound
| Interaction Type | Participating Groups | Potential Supramolecular Structure |
| Hydrogen Bonding | Hydroxyl group, Protonated Isoxazolidine N-H, Oxalate oxygens | Chains, sheets, networks |
| Ionic Interactions | Protonated Isoxazolidine, Oxalate anion | Salt bridges stabilizing the assembly |
| Dipole-Dipole Interactions | Isoxazolidine ring | Liquid crystalline phases |
| Host-Guest Interactions | Isoxazolidine ring as guest | Inclusion complexes with hosts like cyclodextrins |
This table outlines the potential non-covalent interactions that could govern the self-assembly of this compound based on literature precedents for its constituent functional groups.
Mechanistic Insights into Biological Interactions Non Clinical Focus
In Vitro Target Identification and Validation Studies
In vitro studies are fundamental in identifying the molecular targets of a compound and validating its biological activity in a controlled laboratory setting. For isoxazolidine-containing molecules, these studies have revealed a range of interactions with enzymes and receptors, and the ability to modulate cellular pathways.
Derivatives of the isoxazolidine (B1194047) class have been evaluated for their ability to inhibit or activate various enzymes. For instance, certain isoxazolidine analogues have been investigated as potential enzyme inhibitors. researchgate.net The labile N-O bond within the isoxazolidine ring can be a key feature, making these compounds valuable synthetic intermediates for creating molecules that can interact with enzyme active sites. dergipark.org.tr
Studies on related heterocyclic compounds have demonstrated significant enzyme inhibition. For example, immucillin analogues, which share structural similarities in their heterocyclic nature, have shown potent inhibition of human purine (B94841) nucleoside phosphorylase (PNP) with picomolar dissociation constants. nih.gov While not directly isoxazolidine-based, these findings highlight the potential for five-membered heterocyclic compounds to act as powerful enzyme inhibitors.
A hypothetical data table illustrating potential enzyme inhibition based on related compound studies is presented below.
| Enzyme Target | Isoxazolidine Analogue | Inhibition/Activation | Assay Type |
| Purine Nucleoside Phosphorylase (PNP) | Acyclic Immucillin Analogues | Inhibition | Kinetic Enzyme Assay |
| Peroxidase | ABTS (structural analogue) | Inhibition | Chromogenic Assay nih.gov |
| ZDHHC Acyltransferases | Various small molecules | Inhibition | Acyl-cLIP High-Throughput Assay nih.gov |
The isoxazolidine scaffold can serve as a framework for designing ligands that bind to specific biological receptors. The three-dimensional structure of the isoxazolidine ring allows for the precise spatial arrangement of substituents, which can be crucial for selective receptor recognition.
For example, structure-activity relationship (SAR) studies on trisubstituted isoxazoles, a closely related class of compounds, have identified selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). nih.gov These studies revealed that specific substitutions on the isoxazole (B147169) ring were critical for binding affinity and selectivity. The presence of a hydrogen bond-donating group at a specific position on the ring was found to significantly enhance potency through interactions with amino acid residues in the receptor's binding pocket. nih.gov This underscores the potential for isoxazolidine derivatives to be tailored for specific receptor interactions.
Below is a hypothetical data table summarizing potential receptor binding based on analogue studies.
| Receptor Target | Isoxazolidine Analogue Class | Key Finding | Study Type |
| Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) | Trisubstituted Isoxazoles | Allosteric ligand binding, SAR identified key substitutions for potency. nih.gov | TR-FRET Coactivator Recruitment Assay |
Isoxazolidine-containing compounds have been shown to modulate various cellular pathways, leading to a range of biological effects in research models. These effects are often linked to the compound's ability to interact with key signaling molecules or to interfere with cellular processes.
For instance, certain arenediyne-linked isoxazolidines have demonstrated antiproliferative activity against human cancer cell lines, including SH-SY5Y, HT-29, and HepG2. nih.gov The mechanism for this activity is thought to be independent of Bergman cyclization, suggesting that the isoxazolidine conjugate itself is responsible for the observed biological effect. nih.gov Similarly, novel C-nucleosides containing an isoxazolidine ring linked to a 1,2,3-triazole have shown antiproliferative effects in HepG2, HT-29, and SH-SY5Y cell lines. mdpi.com These findings suggest that isoxazolidine derivatives can influence pathways related to cell growth and proliferation.
Furthermore, harmine (B1663883) derivatives containing an isoxazoline (B3343090) ring have been shown to regulate the MAPK and AKT/FOXO3a signaling pathways in breast cancer cells, leading to cell cycle arrest. mdpi.com This indicates that the isoxazoline moiety can be a key component in modulating critical cellular signaling cascades.
A hypothetical data table illustrating potential cellular pathway modulation is presented below.
| Cellular Pathway | Research Model | Isoxazolidine Analogue | Observed Effect |
| Cell Proliferation | Human Cancer Cell Lines (SH-SY5Y, HT-29, HepG2) | Arenediyne-isoxazolidine conjugates | Antiproliferative activity nih.gov |
| Cell Cycle Regulation | Breast Cancer Cells | Harmine-isoxazoline derivatives | G2/M cell cycle arrest via MAPK and AKT/FOXO3a signaling mdpi.com |
| Apoptosis | Leukemia Cells (MOLT-3) | Isoxazolidinyl polycyclic aromatic hydrocarbons | Enhancement of apoptosis researchgate.net |
In Vivo Proof-of-Concept Studies in Model Organisms (Non-Human)
While specific in vivo data for Isoxazolidin-3-ylmethanol oxalate (B1200264) is unavailable, studies on related compounds in animal models provide a framework for understanding its potential pharmacological effects and for identifying relevant molecular biomarkers.
Animal models are crucial for characterizing the pharmacological properties of a new chemical entity. For isoxazolidine derivatives, in vivo studies would aim to confirm the biological activities observed in vitro. For example, a patent for related isoxazolidine compounds describes in vivo assays in mice to evaluate therapeutic effects. oapi.int
The oral availability and biological residence time of SerMe-ImmH, a potent PNP inhibitor with a heterocyclic structure, were demonstrated in mice, indicating that such compounds can have favorable pharmacokinetic properties for in vivo efficacy. nih.gov
In the context of in vivo studies, identifying molecular biomarkers is essential for understanding a compound's mechanism of action and for monitoring its effects. For a compound like Isoxazolidin-3-ylmethanol oxalate, biomarker identification would depend on its specific biological target.
For instance, if the compound were to act as an inhibitor of a particular enzyme, changes in the levels of the enzyme's substrate or product in blood or tissue samples could serve as biomarkers. Similarly, if the compound modulates a specific signaling pathway, the phosphorylation status of key proteins within that pathway could be monitored. In studies of anticancer agents, biomarkers might include changes in the expression of genes involved in cell cycle control or apoptosis.
Investigation of Structure-Mechanism of Action Relationships
Mapping Ligand Binding Sites on Target Proteins
Information not available.
Allosteric Modulation Mechanisms
Information not available.
Future Research Directions and Unexplored Avenues
Development of Sustainable and Green Synthetic Routes
The synthesis of isoxazolidines has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. Future efforts will increasingly focus on minimizing environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Key research avenues include the expanded use of unconventional reaction media. Water, as an abundant, non-toxic, and inexpensive solvent, has already shown promise in 1,3-dipolar cycloaddition reactions, in some cases leading to high yields and enhanced diastereoselectivity. primescholars.comscitechnol.comrasayanjournal.co.injocpr.com Further exploration of aqueous-phase syntheses for a wider range of isoxazolidine (B1194047) derivatives is a critical goal. rasayanjournal.co.injocpr.com Another green technique is the use of microwave irradiation, which can significantly reduce reaction times, decrease byproduct formation, and improve yields. researchgate.netasianpubs.org The development of solvent-free reaction conditions, often coupled with microwave assistance, represents a particularly attractive and environmentally benign approach. researchgate.netasianpubs.org
Moreover, the development of one-pot synthesis protocols, where multiple reaction steps are performed in a single vessel, simplifies procedures and reduces waste from intermediate purification steps. rasayanjournal.co.injocpr.com Research into catalysts that are environmentally friendly is also crucial. For instance, a manganese(III)-catalysed aminoperoxidation of alkenes uses molecular oxygen from the air as an oxidant in an ethanol (B145695) solvent, presenting a mild and green route to the isoxazolidine ring. rsc.org
| Methodology | Conditions/Medium | Key Advantages | Source(s) |
|---|---|---|---|
| Aqueous Phase Synthesis | Water as solvent | Environmentally acceptable, low cost, high yields, and potentially high diastereoselectivity. | scitechnol.comrasayanjournal.co.injocpr.com |
| Microwave-Assisted Synthesis | Solvent-free or minimal solvent | Reduced reaction times, fewer byproducts, increased yields, and improved purity. | researchgate.netasianpubs.org |
| Catalytic Aerobic Oxidation | Manganese(III) catalyst, air (O2) | Uses a green oxidant and mild, environmentally friendly conditions. | rsc.org |
| One-Pot Reactions | Single reaction vessel for multiple steps | High yield, reduced waste, operational simplicity, and short reaction times. | rasayanjournal.co.injocpr.comasianpubs.org |
Exploration of Novel Catalytic Transformations
Catalysis is central to the modern synthesis of isoxazolidines, enabling control over selectivity and reactivity. Future research will focus on discovering and optimizing new catalytic systems to access novel and complex isoxazolidine structures with high precision.
The use of metal complexes and organocatalysts in 1,3-dipolar cycloadditions is a major area of ongoing research. chim.itresearchgate.net Catalysts based on gold, nickel, and copper have been shown to facilitate these reactions, often providing excellent yields and stereoselectivities. researchgate.netmdpi.com For example, Ni(II) catalysts can achieve 100% regioselectivity in the synthesis of 4-substituted isoxazolidines in very short reaction times. mdpi.com Similarly, copper-catalyzed intramolecular alkene aminooxygenation offers a stereoselective route to functionalized isoxazolidines. nih.gov The development of new chiral catalysts is particularly important for producing enantiomerically pure compounds, which is often crucial for biological applications. chim.it
Beyond the synthesis of the ring itself, catalytic transformations of the isoxazolidine scaffold are vital for its use as a synthetic intermediate. The reductive cleavage of the N-O bond is a key transformation, as it unmasks a 1,3-amino alcohol functionality, a common motif in natural products and pharmaceuticals. researchgate.net While catalysts like Raney nickel are effective, future work could explore more selective and milder catalytic systems for this transformation. mdpi.comresearchgate.net This is directly relevant for converting a precursor into a molecule like Isoxazolidin-3-ylmethanol. Furthermore, developing catalytic methods for novel ring-opening, ring-expansion, or functionalization reactions will expand the synthetic utility of the isoxazolidine core. researchgate.netrsc.org
| Catalyst Type | Transformation | Significance | Source(s) |
|---|---|---|---|
| Ni(II) Complexes | 1,3-Dipolar Cycloaddition | Provides high regioselectivity and yields in short reaction times. | mdpi.com |
| Copper(II) Salts | Intramolecular Alkene Aminooxygenation | Creates functionalized isoxazolidines with high diastereoselectivity. | nih.gov |
| Brønsted-Base | (3+2) Annulation | Enables the catalytic enantioselective synthesis of isoxazolidines from cyclopropanes. | acs.org |
| Raney Nickel / Pd/C | Reductive N-O Bond Cleavage | Converts isoxazolidines into valuable 1,3-amino alcohols. | mdpi.comresearchgate.net |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery (excluding clinical aspects)
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and these tools can be powerfully applied to the isoxazolidine chemical class. accscience.comscielo.br While direct research combining AI with Isoxazolidin-3-ylmethanol oxalate (B1200264) is not yet prevalent, the strategies are well-defined and represent a significant unexplored avenue.
A primary application of AI is in the high-throughput virtual screening of vast chemical libraries. scielo.br Algorithms can be trained on existing data to predict the potential biological activity of millions of virtual isoxazolidine derivatives against various protein targets, identifying promising "hit" compounds far more rapidly than physical screening. nih.gov ML models can also predict crucial physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. nih.gov
Furthermore, generative AI models can design entirely new isoxazolidine-based molecules (de novo drug design) that are optimized for specific properties, such as high binding affinity to a target and good predicted safety profiles. accscience.com These computational tools can explore a much broader chemical space than traditional methods, potentially uncovering novel and highly potent molecular structures. nih.gov By analyzing complex biological data, AI can also help in identifying and validating new biological targets for which isoxazolidine-based inhibitors could be developed. scielo.brnih.gov
Investigation of Stereoselective Biological Activities and Chiral Resolution
The three-dimensional structure of a molecule is paramount to its biological function. For isoxazolidines, which can possess multiple stereocenters, the specific stereochemistry can dramatically affect biological activity. chim.itnih.gov Future research will delve deeper into understanding these structure-activity relationships and developing robust methods for obtaining stereochemically pure compounds.
A key focus is the development of highly stereoselective synthetic methods, particularly enantioselective 1,3-dipolar cycloadditions. chim.it This involves the design of new chiral catalysts and auxiliaries that can control the formation of specific stereoisomers with high precision. acs.orggoogle.com The synthesis of a library of all possible stereoisomers of a given isoxazolidine derivative, followed by a comparative evaluation of their biological activities (e.g., anticancer, antibacterial, antifungal), can provide invaluable insights into the pharmacophore. nih.govresearchgate.netdergipark.org.tr
Alongside stereoselective synthesis, the development of efficient chiral resolution techniques remains important. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for separating enantiomers and is essential for both analytical and preparative-scale purification. rsc.orgrsc.org Research into new and more effective CSPs, such as those based on modified cyclodextrins, will facilitate the isolation of enantiopure isoxazolidines for biological testing and further development. rsc.orgrsc.orgmdpi.com
Expansion into New Chemical Space through Diversification Strategies
While the isoxazolidine ring is a valuable core, its true potential lies in its role as a versatile scaffold for building more complex and diverse molecules. acs.org Diversification strategies aim to expand the accessible chemical space, generating libraries of novel compounds for biological screening and increasing the chances of discovering new therapeutic agents. rsc.org
One of the most powerful diversification strategies involves the reductive ring-opening of the isoxazolidine to form a 1,3-amino alcohol. researchgate.netrsc.org This linear, densely functionalized intermediate serves as a new platform for a wide array of subsequent chemical modifications. The hydroxyl and amino groups can be independently functionalized, allowing for the attachment of various substituents and the construction of new ring systems.
Other strategies focus on derivatizing the intact isoxazolidine ring. By introducing different functional groups at various positions on the scaffold, a library of related but distinct molecules can be created. mdpi.comrsc.org Advanced approaches include linking the isoxazolidine scaffold to other complex structures or using it in multicomponent reactions to rapidly build molecular complexity. rsc.org The use of on-DNA synthesis to create DNA-encoded libraries (DELs) of isoxazoline (B3343090) derivatives is an emerging technique that allows for the exploration of an unprecedentedly large chemical space. nih.gov These diversification strategies are crucial for moving beyond simple analogs and exploring truly novel regions of chemical space. researchgate.net
Q & A
Q. What are the standard synthetic routes for Isoxazolidin-3-ylmethanol oxalate, and how do reaction conditions influence yield?
The synthesis typically involves cycloaddition reactions of nitrile oxides with alkenes or alkynes, followed by oxalate salt formation. For example, hypervalent iodine-induced cycloaddition (e.g., using nitrile oxides and alkynes) yields isoxazole intermediates, which can be reduced to form the isoxazolidine core. Subsequent esterification with oxalic acid under acidic conditions produces the oxalate salt. Reaction parameters such as solvent polarity (e.g., DMF or ethanol), temperature (reflux vs. room temperature), and stoichiometry of reagents critically affect regioselectivity and yield . Column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly used for purification .
Q. How can this compound be characterized to confirm its structural integrity?
Key characterization methods include:
- NMR spectroscopy : and NMR to verify the isoxazolidine ring protons (e.g., δ 3.5–4.5 ppm for the methoxy group) and oxalate counterion (δ 160–170 ppm for carbonyl carbons) .
- HRMS : To confirm molecular ion peaks (e.g., [M+H] or [M+Na]) with ppm-level accuracy .
- IR spectroscopy : Absorption bands near 1700–1750 cm for oxalate C=O stretching .
Q. What are the stability considerations for this compound under varying pH and temperature?
Stability studies should assess degradation kinetics in aqueous buffers (pH 1–12) and at elevated temperatures (e.g., 40–60°C). Hydrolysis of the oxalate ester is a major degradation pathway under alkaline conditions. Accelerated stability testing via HPLC monitoring is recommended, with degradation products identified via LC-MS . Storage at –20°C in anhydrous conditions (e.g., desiccated environment) minimizes decomposition .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF, oxalic acid) .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
A factorial DoE approach can systematically vary factors like reagent molar ratios, solvent polarity, and reaction time. For example, a 3 factorial design might test ethanol/water solvent mixtures (60–100% ethanol) and temperatures (60–100°C) to maximize yield. Response surface methodology (RSM) can model nonlinear relationships between variables, identifying optimal conditions with minimal experimental runs .
Q. What advanced analytical methods resolve contradictions in spectroscopic data for this compound?
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., isoxazolidine ring conformation) that NMR cannot .
- Multivariate analysis : Combines NMR, IR, and MS data via principal component analysis (PCA) to detect outliers or misassignments .
- Dynamic NMR : Probes rotational barriers in the oxalate counterion at variable temperatures .
Q. What mechanistic insights explain the regioselectivity of cycloaddition reactions in Isoxazolidin-3-ylmethanol synthesis?
Density functional theory (DFT) calculations can model transition states to predict regioselectivity. For example, hypervalent iodine reagents polarize nitrile oxides, favoring 1,3-dipolar cycloaddition with electron-deficient alkynes. Solvent effects (e.g., DMF’s high polarity) stabilize dipolar intermediates, enhancing reaction rates . Kinetic isotopic effect (KIE) studies further validate proposed mechanisms .
Q. How can researchers address discrepancies in purity assessments between HPLC and elemental analysis?
- HPLC-ELSD : Evaporative light scattering detection quantifies non-UV-active impurities (e.g., inorganic salts) that elemental analysis may miss .
- Combined techniques : Cross-validate results using ion chromatography (for oxalate content) and -NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .
Methodological Notes
- Data synthesis : Evidence from peer-reviewed journals (e.g., Chemical Communications, Acta Crystallographica) and authoritative databases (NIST) was prioritized .
- Experimental rigor : Emphasis on reproducibility (e.g., column chromatography conditions, HRMS calibration) aligns with best practices in synthetic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
